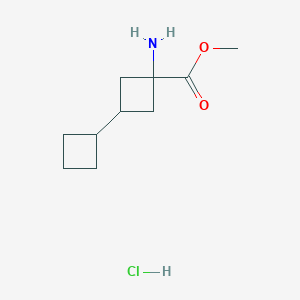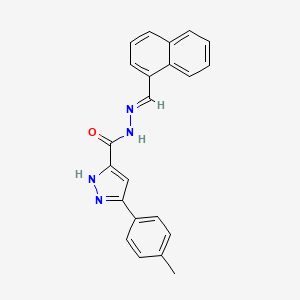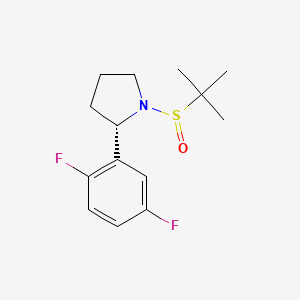
4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate” is a chemical compound with the CAS Number: 749218-83-5 . It has a molecular weight of 320.37 . The IUPAC name for this compound is 4-formyl-2-methoxyphenyl 2,5-dimethylbenzenesulfonate . The Inchi Code for this compound is 1S/C16H16O5S/c1-11-4-5-12 (2)16 (8-11)22 (18,19)21-14-7-6-13 (10-17)9-15 (14)20-3/h4-10H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C16H16O5S . This indicates that the compound contains 16 carbon atoms, 16 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Studies
- Research has focused on the sulfation and sulfonation reactions of dihydroxybenzenes and their ethers, exploring product distributions and reaction mechanisms. Such studies contribute to understanding the reactivity and applications of sulfonated aromatic compounds in organic synthesis (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).
- The sulfonation of methyl phenyl sulfate and related compounds has been investigated to determine the effects of substituents on reaction outcomes, providing insights into the synthesis of sulfonated aromatics and their potential applications (Wit, Woldhuis, & Cerfontain, 2010).
Material Science and Polymer Research
- Sulfonated copoly(arylene ether sulfone)s, synthesized from monomers containing methoxyphenyl groups, have been explored for their applications in proton exchange membranes in fuel cells. These studies highlight the potential of sulfonated aromatic compounds in creating materials with high proton conductivities and low methanol permeabilities (Wang et al., 2012).
Organic Syntheses and Mechanistic Insights
- Investigations into the methanolysis of ortho- and para-formylbenzenesulfonates have provided evidence for the intramolecular nucleophilic catalysis by the carbonyl group, showcasing the complex reactions that sulfonate esters can undergo and their applications in synthetic organic chemistry (Shashidhar, Rajeev, & Bhatt, 1997).
Propiedades
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-11-4-5-12(2)16(8-11)22(18,19)21-14-7-6-13(10-17)9-15(14)20-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAREUQKLUMKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2637828.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637831.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)

![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2637838.png)
![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)
